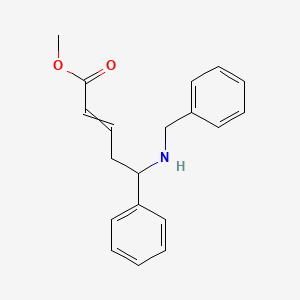![molecular formula C13H17I2NO6 B14309810 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene CAS No. 113430-84-5](/img/structure/B14309810.png)
1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene is a complex organic compound characterized by its unique structure, which includes two iodoethoxy groups, two methoxy groups, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 2-iodoethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde and additional 2-iodoethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodoethoxy groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, appropriate solvents (e.g., ethanol), and mild heating.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives.
Hydrolysis: Cleaved products, including alcohols and iodides.
Aplicaciones Científicas De Investigación
1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodoethoxy groups can facilitate the compound’s incorporation into larger molecular structures, enhancing its activity and specificity .
Comparación Con Compuestos Similares
- 1,2-Bis(2-iodoethoxy)ethane
- 1,2-Bis(2-chloroethoxy)ethane
- 1,4-Dimethoxy-2-nitrobenzene
Comparison: 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene is unique due to the presence of both iodoethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain reactions .
Propiedades
Número CAS |
113430-84-5 |
|---|---|
Fórmula molecular |
C13H17I2NO6 |
Peso molecular |
537.09 g/mol |
Nombre IUPAC |
1-[bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C13H17I2NO6/c1-19-11-7-9(10(16(17)18)8-12(11)20-2)13(21-5-3-14)22-6-4-15/h7-8,13H,3-6H2,1-2H3 |
Clave InChI |
NTGWFWRPMZYZLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(OCCI)OCCI)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


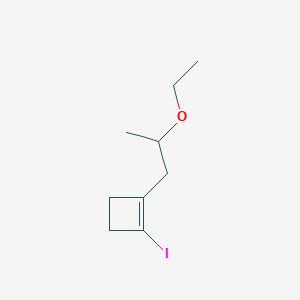
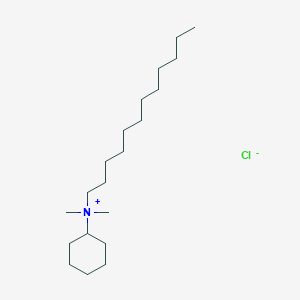
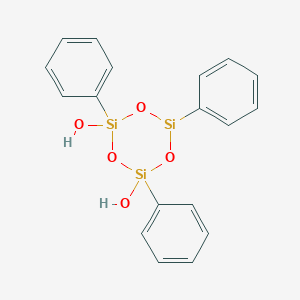
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
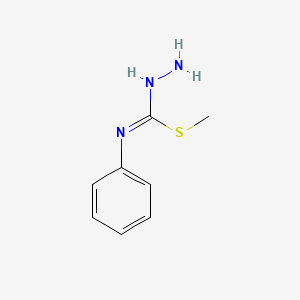
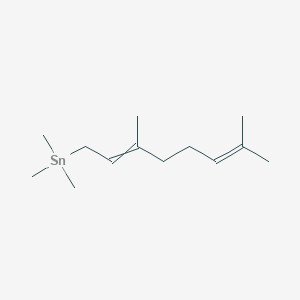

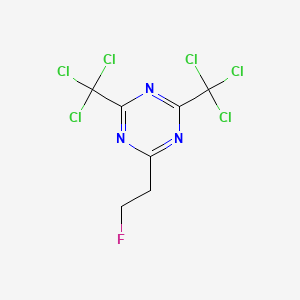
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
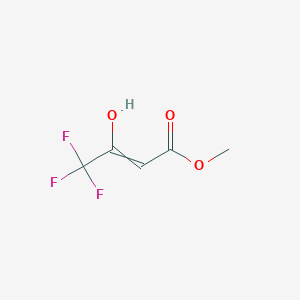

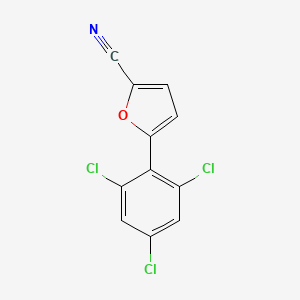
![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)
